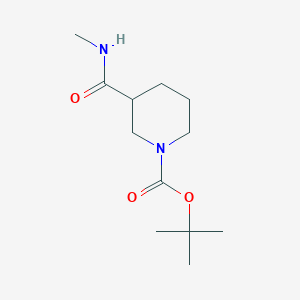
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as THFA or TFAA, is a chemical compound that has been widely used in scientific research. It is a member of the acetamide family and has been found to possess various biochemical and physiological effects.
科学的研究の応用
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide, structurally similar to the queried compound, is a vital intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was studied, with various acyl donors evaluated, optimizing the process for effective drug synthesis (Magadum & Yadav, 2018).
Anion Coordination and Crystal Structure
The orientation of amide derivatives, akin to the queried compound, significantly influences anion coordination. The crystal structure analysis of such compounds offers insights into their geometric configurations, which are essential for understanding their chemical reactivity and potential applications (Kalita & Baruah, 2010).
Anticancer Activity and Molecular Docking
The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to the one , have demonstrated anticancer properties through in silico molecular docking analyses targeting specific receptors (Sharma et al., 2018).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes involving pyrazole-acetamide derivatives, structurally related to the queried compound, have revealed the influence of hydrogen bonding on self-assembly processes. These studies also delve into their antioxidant activities, providing valuable information for potential pharmaceutical applications (Chkirate et al., 2019).
Pesticidal Potential
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which bear structural similarities to the compound of interest, have been characterized and suggested as potential pesticides, indicating their application in agricultural chemistry (Olszewska et al., 2009).
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-2-3-6-14(13)22-12-17(20)18-11-15(21-9-8-19)16-7-4-10-23-16/h2-7,10,15,19H,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQCRYIVUOHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)
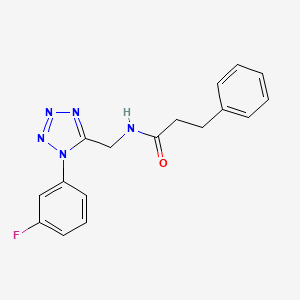
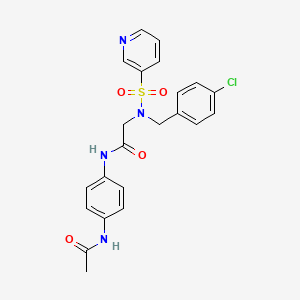
![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)


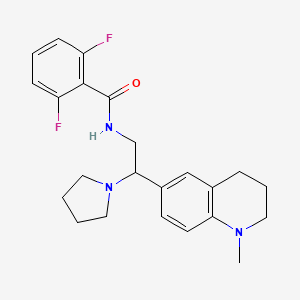
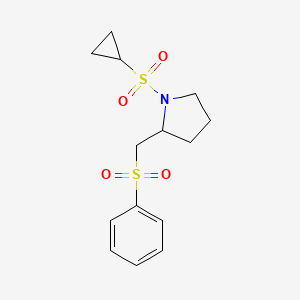
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)



![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)
